3-Bromo-1-ethyl-1H-pyrazole
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Overview
Description
3-Bromo-1-ethyl-1H-pyrazole is a heterocyclic organic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties. The presence of a bromine atom at the third position and an ethyl group at the first position of the pyrazole ring imparts distinct chemical characteristics to this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1-ethyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of this compound with hydrazine derivatives under controlled conditions. The reaction is often carried out in the presence of a base such as sodium tert-butoxide and a solvent like tert-butanol .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-1-ethyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation Reactions: The compound can be oxidized to form different pyrazole derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydride and alkyl halides.
Oxidation Reactions: Reagents such as potassium permanganate and hydrogen peroxide are often used.
Cyclization Reactions: Catalysts like palladium and copper are employed in these reactions
Major Products: The major products formed from these reactions include various substituted pyrazoles and fused heterocyclic compounds .
Scientific Research Applications
3-Bromo-1-ethyl-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: It is used in the production of agrochemicals and dyes
Mechanism of Action
The mechanism of action of 3-Bromo-1-ethyl-1H-pyrazole involves its interaction with specific molecular targets. The bromine atom and the pyrazole ring play crucial roles in binding to enzymes and receptors, thereby modulating their activity. The compound can inhibit or activate various biochemical pathways, depending on its structure and the target molecule .
Comparison with Similar Compounds
3-Bromo-1H-pyrazole: Lacks the ethyl group, leading to different reactivity and applications.
1-Ethyl-1H-pyrazole: Lacks the bromine atom, affecting its chemical properties and biological activities.
3,5-Dibromo-1-ethyl-1H-pyrazole: Contains an additional bromine atom, which can enhance its reactivity in certain reactions
Uniqueness: 3-Bromo-1-ethyl-1H-pyrazole is unique due to the presence of both the bromine atom and the ethyl group, which confer specific chemical and biological properties. This combination allows for diverse applications in various fields, making it a valuable compound in research and industry .
Properties
IUPAC Name |
3-bromo-1-ethylpyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN2/c1-2-8-4-3-5(6)7-8/h3-4H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXGVQSVGZXUMIZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90651767 |
Source
|
Record name | 3-Bromo-1-ethyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90651767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1216504-91-4 |
Source
|
Record name | 3-Bromo-1-ethyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90651767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromo-1-ethyl-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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